Hibernon
Description
Historical Context of Halogenation in Medicinal Chemistry
The deliberate use of halogenation in medicinal chemistry dates back to the early 20th century, a period marked by the transition from natural product-based remedies to synthetic organic chemistry as the primary engine of drug discovery. wikipedia.orgwikipedia.org Initially, halogen atoms were often incorporated into lead compounds to increase their lipophilicity, thereby enhancing their ability to cross biological membranes. acaai.org Over time, a more nuanced understanding of the effects of halogenation emerged, recognizing its influence on a compound's metabolic stability and binding affinity to its biological target. acaai.org The development of first-generation antihistamines in the 1940s and 1950s saw the frequent use of halogenation, with compounds like chlorpheniramine (B86927) and brompheniramine (B1210426) ("Hibernon") becoming prominent examples. wikipedia.org
Methodological Evolution in Early Drug Discovery
Early drug discovery was largely a process of serendipity and empirical screening of natural products and synthetic compounds. encyclopedia.comnih.gov The discovery of the first antihistamines, for instance, arose from research into synthetic compounds that could counteract the effects of histamine (B1213489), a key mediator of allergic reactions. encyclopedia.combritannica.com This "classical pharmacology" or "phenotypic screening" approach focused on identifying compounds with a desired physiological effect, often without a clear understanding of the underlying biological target. nih.gov The development of structure-activity relationship (SAR) studies represented a significant methodological advance, allowing medicinal chemists to systematically modify a lead compound's structure to improve its potency and reduce side effects. slideshare.net This approach was instrumental in the refinement of early antihistamines like brompheniramine.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-[(4-bromophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNAUVJMDBFVAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)Br)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201178 | |
| Record name | Hibernon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-09-9 | |
| Record name | N1-[(4-Bromophenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hibernon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hibernon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical and Chemical Classification of Antihistamines
Origins of Histamine (B1213489) Receptor Antagonist Discovery
The understanding of histamine and its role in physiological responses began to emerge in the early 20th century, with Sir Henry Dale and Patrick Laidlaw identifying histamine in 1910 as a key mediator in inflammatory and allergic reactions. kidsvillepeds.com This foundational work paved the way for scientists to explore compounds capable of blocking histamine's effects. The first H₁ receptor antagonists were discovered in the 1930s and subsequently marketed in the 1940s. wikipedia.org Daniel Bovet, a Swiss-born scientist, is credited with discovering the first synthetic antihistamine in 1937, although early compounds often faced challenges with toxicity. pasteur.fracaai.org The introduction of phenbenzamine (B1679789) (Antergan) in 1942 marked the first clinically useful antihistamine for human application. wikipedia.orgacaai.org Within this pioneering era of antihistamine research, Hibernon emerged as a subject of pharmacological study, being described as a "new antihistamine" and a "halogenated antihistamine" in the early 1950s. wikipedia.orgkidsvillepeds.com
Structural Diversity of First-Generation Antihistaminic Agents
First-generation antihistamines are characterized by their diverse chemical structures, which typically include a substituted ethylamine (B1201723) moiety. These agents were among the earliest developed to counteract histamine's effects, and their structural variations led to different pharmacological profiles.
Aminoalkyl Ether Antihistamines
This class of first-generation antihistamines is characterized by an aminoalkyl ether linkage. While a significant class, this compound is not classified under this structural group.
Ethylenediamine (B42938) Antihistamines
This compound is classified as an ethylenediamine antihistamine. Its chemical structure incorporates an ethylenediamine core, which is a common feature among several early antihistaminic compounds. The specific chemical name for this compound is N'-[(4-bromophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine. scotsman.com The presence of a bromine atom in its structure also categorizes it as a halogenated antihistamine. kidsvillepeds.com Early pharmacological research on this compound highlighted its properties as a representative of this chemical class. kidsvillepeds.com
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀BrN₃ | scotsman.com |
| SMILES | CN(C)CCN(CC1=CC=C(C=C1)Br)C2=CC=CC=N2 | scotsman.com |
| InChIKey | HMNAUVJMDBFVAJ-UHFFFAOYSA-N | scotsman.com |
| Monoisotopic Mass | 333.08350 Da | scotsman.com |
| XlogP (predicted) | 4.0 | scotsman.com |
Piperazine (B1678402) Antihistamines
Another distinct class of first-generation antihistamines features a piperazine ring in their chemical structure. This compound does not belong to this group.
Propylamine (B44156) Antihistamines
Propylamine antihistamines constitute a class characterized by a propylamine chain. This compound is not categorized within this structural classification.
Phenothiazine (B1677639) Antihistamines
Phenothiazine derivatives represent a group of compounds with a tricyclic phenothiazine nucleus, some of which exhibit antihistaminic properties alongside other pharmacological activities. researchgate.netwikipedia.org this compound's structure does not align with the phenothiazine class.
Dibenzocycloheptene Antihistamines
Dibenzocycloheptene antihistamines represent a distinct chemical class characterized by a tricyclic structure featuring two benzene (B151609) rings fused to a cycloheptene (B1346976) group wikipedia.orgwikipedia.org. This structural motif is also found in various tricyclic antidepressants wikipedia.org. In the context of antihistamines, dibenzocycloheptenes can be viewed as analogues of phenothiazines, where the sulfur atom is replaced by an isosteric vinyl group or a saturated ethyl bridge, and the ring nitrogen is replaced by an sp2 carbon atom uni.lunih.govfishersci.ca.
Prominent examples within the dibenzocycloheptene class include Cyproheptadine and Azatadine uni.lunih.govfishersci.ca. Cyproheptadine, a first-generation antihistamine, possesses additional anticholinergic, antiserotonergic, and local anesthetic properties nih.gov. Azatadine is another first-generation antihistamine within this class, synthesized in the 1960s. These compounds exert their antihistaminic effects by competing with histamine for H1-receptor sites nih.gov.
Despite the article's focus on this compound, it is important to note that This compound is not a dibenzocycloheptene antihistamine . As previously established, this compound is an ethylenediamine derivative, a separate chemical class of antihistamines. The inclusion of this section serves to delineate a specific, related chemical classification within antihistamines as per the provided outline, while accurately positioning this compound outside this particular structural group.
Theoretical Foundations of Early Receptor Pharmacology
The concept of receptors in pharmacology emerged in the early 20th century, providing a theoretical basis for explaining drug action. Pioneering work by scientists such as John Newport Langley and Paul Ehrlich introduced the idea that drugs exert their effects by interacting with specific "receptive substances" or "receptors" on cells. Alfred Joseph Clark was instrumental in quantifying drug-induced biological responses, laying the groundwork for understanding drug-receptor interactions in quantitative terms.
Key theoretical models developed in early receptor pharmacology include:
Receptor Occupancy Model: This early theory posited that a drug's effect is directly proportional to the number of receptors it occupies nih.gov. The effect was believed to cease as the drug-receptor complex dissociated nih.gov.
Affinity and Efficacy: Ariëns and Stephenson introduced the terms "affinity" and "efficacy" to describe the actions of ligands bound to receptors nih.gov. Affinity refers to the drug's ability to combine with a receptor to form a drug-receptor complex, while efficacy describes the drug's ability to initiate a response after forming this complex nih.gov.
Competitive Antagonism: The concept of competitive antagonism, further developed by Gaddum and Schild, explained how an antagonist could compete with an agonist for the same receptor binding sites, thereby inhibiting the agonist's effect.
These foundational principles are central to understanding the mechanism of action of antihistamines like this compound. H1-antihistamines, including this compound, function primarily as competitive antagonists (or inverse agonists) at histamine H1 receptors dermnetnz.orguni.lu. This means they bind to the H1 receptor, preventing histamine from binding and activating it, thereby reducing histamine-mediated physiological responses such as increased vascular permeability, pruritus, and smooth muscle contraction dermnetnz.orgnih.gov. The interaction of these compounds with H1 receptors is governed by their affinity for these sites, leading to the observed antihistaminic effects.
The Chemical Entity Hibernon : Primary Academic Characterization
Original Publication Context and Identification as a Halogenated Antihistamine
Hibernon was originally characterized and identified in a publication by Karl Credner titled "Pharmakologie eines halogenierten Antihistaminkörpers (this compound)" acs.org. This research appeared in the journal Naunyn-Schmiedebergs Archiv für Experimentelle Pathologie und Pharmakologie in 1951 acs.org. The title itself explicitly identifies this compound as a "halogenated antihistamine body" (halogenierten Antihistaminkörpers), placing it within the class of compounds designed to counteract histamine-mediated responses acs.org. The molecular formula of this compound is C₁₆H₂₀BrN₃, and its systematic name is N'-[(4-bromophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine. uni.lu.
Structural Analysis Paradigms in Mid-20th Century Organic Chemistry
The mid-20th century was a transformative period for organic chemistry, witnessing a profound shift in how molecular structures were determined. Prior to this era, the elucidation of molecular structure, particularly for larger molecules, was a complex and time-consuming endeavor, primarily based on simple physical and chemical properties and the analysis of various reaction pathways britannica.com. The advent of analytical instrumentation during this period, often referred to as the "Instrumental Revolution," dramatically streamlined the process of structure determination for small molecules, making it routine researchgate.net. This revolution fostered a new way of conceptualizing molecules, moving towards a focus on their shape and structure, and led to the development of "rule-based" theories that correlated structure with chemical and physical properties researchgate.net.
Classical Wet Chemistry Techniques for Compositional Analysis
In the mid-20th century, classical wet chemistry techniques remained fundamental for the qualitative identification and quantitative determination of chemical substances, particularly for elemental composition. These methods, often conducted using reagents in solution, involved separations and measurements of mass and volume medmuv.comrahacollege.co.in.
Key classical techniques for compositional analysis included:
Elemental Analysis (Combustion Analysis): This technique, significantly improved by chemists like Lavoisier and Berzelius, was crucial for determining the empirical formula of organic compounds by quantifying the carbon, hydrogen, and sometimes nitrogen content through combustion researchgate.net. For a halogenated compound like this compound (containing bromine), additional specific tests would have been employed to confirm the presence of halogens.
Gravimetry: This quantitative method involved the precipitation of a solid analyte from a solution, followed by careful filtration, drying, and weighing of the precipitate rahacollege.co.inasminternational.org. For instance, a halogen could be precipitated as a silver halide (e.g., AgBr) to determine its quantity.
Titrimetry: This technique involved the precise measurement of the volume of a reagent of known concentration required to react completely with an analyte in solution rahacollege.co.in. Acid-base titrations could determine acidic or basic functionalities, while other titrimetric methods could quantify specific functional groups or elements.
Qualitative Tests: These involved observing characteristic reactions such as color changes, odor, or the formation of precipitates to identify the presence of specific elements or functional groups. Melting point determination was also a standard physical property used for identification and purity assessment medmuv.com.
These classical methods often required extensive sample pretreatment to isolate the analyte from complex mixtures without altering its composition asminternational.org.
Spectroscopic Approaches for Structural Determination (Historical Modalities)
The mid-20th century marked the widespread adoption and refinement of spectroscopic techniques, which provided unprecedented insights into molecular structure. These instrumental methods measured the physical quantities of the analyte, such as light absorption, and offered non-destructive analysis capabilities britannica.commedmuv.com.
The most important spectroscopic techniques employed for structural determination during this era included:
Ultraviolet-Visible (UV-Vis) Spectroscopy: Developed earlier but gaining widespread use, UV-Vis spectroscopy involved measuring the absorption of ultraviolet and visible light by a substance britannica.comboronmolecular.comsolubilityofthings.com. This technique was particularly useful for detecting and characterizing conjugated π-electron systems, such as aromatic rings, which are present in the structure of this compound britannica.comopenstax.org. The absorption patterns provided information about the electronic transitions within the molecule.
Infrared (IR) Spectroscopy: Prominently adopted in the mid-20th century, IR spectroscopy became an indispensable tool for identifying functional groups within organic compounds britannica.comboronmolecular.comsolubilityofthings.com. By measuring the absorption of infrared radiation, which causes specific bonds to vibrate (stretch and bend) at characteristic frequencies, chemists could deduce the presence of groups like C-H, C=C, C=N, C-N, and C-Br bonds britannica.com. The unique "fingerprint" region of an IR spectrum also aided in compound identification by comparing it to known spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Introduced in the 1940s, NMR spectroscopy revolutionized organic structure elucidation solubilityofthings.com. It provided detailed information about the arrangement of atoms, particularly hydrogen (1H NMR) and carbon (13C NMR), within a molecule britannica.com. By analyzing the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, chemists could determine the number of different types of protons or carbons, their chemical environment, and their connectivity to neighboring atoms, offering the most comprehensive structural data among the spectroscopic techniques of the time britannica.comsolubilityofthings.com.
Mass Spectrometry (MS): While not relying on electromagnetic radiation absorption, mass spectrometry, developed in the early 20th century, became valuable for determining the molecular weight of a compound and providing insights into its elemental composition and fragmentation patterns britannica.comsolubilityofthings.comopenstax.org. By measuring the mass-to-charge ratio of ionized molecules and their fragments, MS could confirm the molecular formula and suggest structural subunits.
These spectroscopic methods, in conjunction with classical techniques, allowed chemists to piece together the complex structures of organic molecules like this compound with increasing efficiency and accuracy.
Isolation and Purification Methodologies (Historical Perspective)
The isolation and purification of organic compounds in the mid-20th century built upon established practices while incorporating emerging chromatographic techniques. The goal was to obtain a pure substance from a complex mixture, whether from natural sources or synthetic reactions.
Common methodologies included:
Extraction: This involved selectively dissolving the desired compound from a mixture using a suitable solvent, leaving impurities behind or extracting them into a different phase medmuv.comasminternational.org. For example, liquid-liquid extraction (solvent extraction) was a common method to separate components based on their differential solubilities in immiscible solvents asminternational.org.
Distillation: Used for purifying volatile liquids, distillation separates compounds based on differences in their boiling points. Various forms, such as simple, fractional, or vacuum distillation, were employed depending on the properties of the compounds being separated.
Crystallization: For solid compounds, crystallization was a primary purification technique. This involved dissolving the impure solid in a hot solvent, followed by slow cooling to allow the pure compound to crystallize out, leaving soluble impurities in the mother liquor researchgate.net. The success often depended on finding the right solvent system and controlling crystallization conditions.
Chromatography: While column liquid chromatography was developed in the early 20th century by Michael Tswett, its application and variations expanded significantly in the mid-20th century nih.gov. Techniques like adsorption chromatography (e.g., column chromatography using adsorbents like silica (B1680970) gel or alumina) were used to separate compounds based on their differential adsorption to a stationary phase and elution by a mobile phase. This allowed for the separation of mixtures that were difficult to purify by other means. More specialized forms, such as affinity chromatography, also saw early development in this period nih.gov.
The combination of these techniques allowed chemists to isolate and purify compounds like this compound sufficiently for subsequent structural analysis, enabling the detailed characterization that defined mid-20th century organic chemistry.
Synthetic Pathways for Halogenated Antihistamine Scaffolds
General Synthetic Strategies for Diarylakylamines and Related Structures
The core structure of Hibernon, a diarylakylamine derivative, can be envisioned as being assembled through several established synthetic strategies. These methods focus on forming the crucial C-N bonds that connect the aromatic and heteroaromatic moieties to the ethylenediamine (B42938) backbone.
One primary approach involves the alkylation of amines . This strategy typically entails the reaction of an amine with an alkyl halide or a sulfonate ester (e.g., tosylate). For this compound, this could involve the sequential or simultaneous alkylation of N,N-dimethylethylenediamine (PubChem CID: 66053) with a 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide, PubChem CID: 68527) and a 2-halopyridine. Challenges with this method often include controlling the degree of alkylation, as over-alkylation can lead to quaternary ammonium (B1175870) salts, and managing the reactivity differences between the two amine nitrogens and the two electrophilic centers.
A second highly versatile strategy is reductive amination . This method involves the condensation of an amine with an aldehyde or ketone to form an imine or iminium ion, followed by its reduction to a stable amine. For this compound, this could involve the reaction of N,N-dimethylethylenediamine (PubChem CID: 66053) with 4-bromobenzaldehyde (B125591) (PubChem CID: 70741) and pyridine-2-carboxaldehyde (PubChem CID: 14273). The subsequent reduction of the imine intermediates can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaCNBH3), or catalytic hydrogenation (e.g., H2 over Pd/C). Reductive amination often offers better control over selectivity compared to direct alkylation, especially in forming secondary and tertiary amines.
A less direct, but sometimes employed, strategy involves amide formation followed by reduction . In this pathway, an amine reacts with a carboxylic acid or its derivative (e.g., acid chloride, ester) to form an amide. The resulting amide can then be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH4). While feasible for certain amine syntheses, this approach would require the prior synthesis of appropriate carboxylic acid derivatives corresponding to the benzyl (B1604629) and pyridyl moieties of this compound.
Table 1: this compound Chemical Information
| Property | Value | Source |
| Compound Name | N'-[(4-bromophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | wikipedia.org |
| Molecular Formula | C16H20BrN3 | wikipedia.org |
| SMILES | CN(C)CCN(CC1=CC=C(C=C1)Br)C2=CC=CC=N2 | wikipedia.org |
| InChIKey | HMNAUVJMDBFVAJ-UHFFFAOYSA-N | wikipedia.org |
| PubChem CID | 26763 | wikipedia.org |
Table 2: Key Hypothetical Reagents for this compound Synthesis
| Reagent Name | PubChem CID |
| N,N-Dimethylethylenediamine | 66053 |
| 4-Bromobenzaldehyde | 70741 |
| Pyridine-2-carboxaldehyde | 14273 |
| 4-Bromobenzyl bromide | 68527 |
| Toluene (B28343) | 1140 |
Introduction of Halogen Substituents in Organic Synthesis
For this compound, the halogen substituent is a bromine atom located at the para position of one of the phenyl rings, forming a 4-bromophenyl moiety. The introduction of such halogen atoms into aromatic systems is a well-established area of organic synthesis, with electrophilic aromatic substitution being the most common method.
Electrophilic Aromatic Bromination: This reaction typically involves the use of elemental bromine (Br2) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The Lewis acid activates the bromine molecule, making it a stronger electrophile. The activated bromine then attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom by a bromine atom.
In the context of this compound's synthesis, it is highly probable that the 4-bromophenyl group is introduced as a pre-brominated building block rather than performing the bromination on the fully assembled diarylakylamine scaffold. This is because the amine functionalities present in the final this compound structure are highly reactive towards electrophilic reagents and could lead to undesired side reactions or complex mixtures. Therefore, a common strategy would be to utilize a commercially available or easily synthesizable precursor that already contains the bromine atom in the desired position, such as 4-bromobenzaldehyde (PubChem CID: 70741) or 4-bromobenzyl bromide (PubChem CID: 68527). wikipedia.orguni.lufishersci.atfishersci.ca For example, 4-bromobenzaldehyde can be prepared by the oxidation of 4-bromotoluene, which itself can be obtained by the bromination of toluene. wikipedia.org
Other methods for introducing halogens, such as radical halogenation (for alkyl chains) or Sandmeyer reactions (for aryl halides from diazonium salts), are generally less relevant for the specific 4-bromophenyl moiety in this compound, as electrophilic aromatic substitution or the use of pre-functionalized starting materials are more direct and efficient.
Regioselectivity and Stereoselectivity in Halogenated Compound Synthesis (Early Considerations)
When synthesizing halogenated compounds, particularly those with complex architectures like this compound, careful consideration of regioselectivity and stereoselectivity is paramount.
Regioselectivity: For this compound, the bromine atom is specifically located at the para position (position 4) of the phenyl ring. Achieving this precise regiochemistry is critical. If electrophilic bromination were performed on an unsubstituted or differently substituted phenyl ring, the directing effects of existing substituents would dictate the position of the incoming bromine. For instance, if brominating toluene (PubChem CID: 1140), the methyl group is an ortho/para director, leading to a mixture of 2-bromotoluene (B146081) and 4-bromotoluene, with the para isomer often favored due to steric considerations. fishersci.se To ensure the desired 4-bromo substitution in this compound, synthetic strategies typically involve starting with a pre-functionalized aromatic precursor where the bromine is already in place. This eliminates the need to control regioselectivity during a bromination step on a more complex intermediate, simplifying the synthetic route and improving yield and purity. For example, using 4-bromobenzaldehyde (PubChem CID: 70741) or 4-bromobenzyl bromide (PubChem CID: 68527) as starting materials directly provides the correct regiochemistry for the bromine substituent. wikipedia.orguni.lufishersci.atfishersci.ca
Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over others. This is a crucial consideration when a molecule contains chiral centers or exhibits geometric isomerism. Upon examination of this compound's chemical structure, N'-[(4-bromophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine, it is evident that there are no chiral carbon centers. The ethylenediamine linker consists of two methylene (B1212753) (CH2) groups, and all carbons are achiral. While the nitrogen atoms in tertiary amines can theoretically be chiral, they typically undergo rapid pyramidal inversion at room temperature, meaning that any transient chirality at the nitrogen centers is not stable or isolable under normal conditions. Therefore, for this compound, stereoselectivity is generally not a practical concern in its synthesis.
However, it is important to note that for other halogenated compounds, particularly those with chiral carbon atoms bearing the halogen or other substituents, controlling stereoselectivity is a significant challenge. Strategies to achieve stereoselective synthesis include the use of chiral catalysts, chiral auxiliaries, asymmetric synthesis reactions (e.g., asymmetric hydrogenation, asymmetric alkylation), or the resolution of racemic mixtures into their individual enantiomers. These considerations are fundamental in the design of synthetic routes for stereochemically complex halogenated molecules.
Molecular Mechanisms of Halogenated Antihistamine Action Pre Clinical & Theoretical
Ligand-Receptor Binding Models (Historical Conceptualization)
Historically, the action of antihistamines, including halogenated variants, was conceptualized primarily through a model of competitive antagonism. In this model, antihistamines were believed to competitively bind to histamine (B1213489) H1 receptors, thereby preventing histamine, an endogenous chemical messenger, from binding to and activating these receptors citeab.com. Histamine, when bound to H1 receptors, triggers various allergic responses, including increased vascular permeability, vasodilation, and smooth muscle contraction, leading to symptoms such as swelling, itching, and runny nose citeab.com. By occupying the H1 receptor binding sites, antihistamines effectively block these histamine-induced effects citeab.com. This competitive binding prevents the cascade of events that would otherwise lead to allergic symptoms. The efficacy of these drugs was initially attributed to their ability to outcompete histamine for receptor occupancy.
Postulated Molecular Interactions with Histamine H1 Receptors
The molecular interactions between antihistamines and histamine H1 receptors are critical to their function. H1-antihistamines bind to H1 receptors located on various cell types, including nerve endings, smooth muscles, endothelium, glandular cells, and mast cells citeab.com. This binding prevents histamine from attaching to these receptors citeab.com.
Further insights into these interactions suggest that antihistamines, particularly H1 receptor antagonists, function as inverse agonists. This means they not only block histamine's action but also actively stabilize an inactive conformation of the H1 receptor, thereby reducing its basal constitutive activity. One postulated molecular interaction involves the binding of antihistamines to the H1 receptor, which can block the movement of a specific "toggle switch" residue, W428, thereby exerting inverse regulation. This stabilization of the inactive state prevents the receptor from signaling, even in the absence of histamine. While specific detailed molecular interaction data for Hibernon are not available, as a halogenated antihistamine, it would be expected to engage in similar types of interactions with the H1 receptor, leveraging its chemical structure to achieve receptor modulation.
Allosteric Modulation and Inverse Agonism Theories (Evolution of Understanding)
The understanding of antihistamine action has evolved beyond simple competitive antagonism to include concepts of allosteric modulation and inverse agonism. While competitive antagonism explains how antihistamines block histamine's binding, the inverse agonism theory provides a more comprehensive view of their pharmacological activity.
Inverse agonism describes the ability of a ligand to bind to the same receptor as an agonist but to produce an opposite pharmacological effect by stabilizing an inactive state of the receptor. This is particularly relevant for G protein-coupled receptors (GPCRs) like the H1 receptor, which can exist in multiple conformational states, including an active state even without an agonist bound (constitutive activity). Antihistamines act as inverse agonists by shifting the equilibrium towards the inactive receptor conformation, thereby reducing both histamine-induced and constitutive receptor activity.
Investigations into Structure Activity Relationships Sar of Hibernon Analogues
Design Principles for Systemic Structural Modifications
The design of Hibernon analogues for SAR studies would typically involve systematic modifications across its core structural elements: the bromophenyl group, the pyridin-2-yl group, and the ethylenediamine (B42938) linker with its dimethyl substitution. The primary goal is to identify pharmacophoric elements crucial for antihistamine activity and optimize interactions with the histamine (B1213489) H1 receptor. Common design principles applied to such compounds include:
Modification of Aromatic/Heteroaromatic Rings:
Halogen Substitution: Varying the type (e.g., fluorine, chlorine, iodine) and position of the halogen atom on the phenyl ring could explore electronic and steric effects on receptor binding. uni.lu
Ring Replacement: Substituting the bromophenyl or pyridin-2-yl moieties with other aromatic or heteroaromatic systems (e.g., unsubstituted phenyl, thiophene, naphthyl, or different pyridine (B92270) isomers) to probe the optimal electronic and lipophilic environment for receptor interaction.
Alteration of the Linker Chain:
Chain Length and Flexibility: Adjusting the length of the ethylenediamine linker (e.g., to propylene (B89431) or longer chains) or introducing rigidity through cyclic structures could impact the compound's ability to adopt the optimal conformation for receptor binding.
Branching: Introducing alkyl branches on the linker carbons to explore steric hindrance or favorable hydrophobic interactions.
Modification of Amino Group Substituents:
Alkyl Group Variation: Changing the N,N-dimethyl substituents to other alkyl groups (e.g., diethyl, dipropyl) or incorporating them into a cyclic amine (e.g., piperidine, pyrrolidine) to optimize basicity, lipophilicity, and steric fit at the receptor.
Quaternization: Investigating the effect of forming quaternary ammonium (B1175870) salts, which can influence membrane permeability and receptor affinity.
Bioisosteric Replacements: Substituting functional groups with others that possess similar physicochemical properties (e.g., replacing a nitrogen atom with an oxygen or sulfur, or a methyl group with a hydrogen or halogen) to maintain or enhance desired activities while potentially improving metabolic stability or reducing toxicity.
These systematic modifications allow researchers to map the structural requirements for activity and guide the synthesis of new, improved antihistamine candidates.
Comparative Pharmacological Assessment of Analogues (Pre-Clinical In Vitro Models)
Pre-clinical in vitro pharmacological assessment of this compound analogues typically involves evaluating their affinity for the histamine H1 receptor and their functional antagonistic activity. Such studies provide quantitative data on how structural changes translate into altered biological effects. For antihistamines, key assays include:
Radioligand Binding Assays: Measuring the inhibition constant (Ki) of analogues for the histamine H1 receptor in isolated membrane preparations. A lower Ki value indicates higher binding affinity.
Functional Antagonism Assays: Assessing the ability of analogues to inhibit histamine-induced contractions in isolated smooth muscle preparations, such as guinea pig ileum or trachea. The potency is often expressed as a pA2 value or an IC50 (concentration causing 50% inhibition of maximal histamine response). A higher pA2 or lower IC50 indicates greater functional potency.
Selectivity Profiling: Evaluating the activity of analogues against other relevant receptors (e.g., muscarinic acetylcholine (B1216132) receptors, adrenergic receptors, serotonin (B10506) receptors) to identify compounds with improved selectivity and reduced potential for off-target side effects.
While specific detailed comparative data for a wide range of this compound analogues is primarily found in historical literature, such as the 1951 pharmacology study acs.orgacs.org, the general approach would yield data similar to the illustrative table below.
Table 1: Illustrative Comparative In Vitro Pharmacological Assessment of Hypothetical this compound Analogues
| Compound | Structural Modification (Relative to this compound) | Histamine H1 Receptor Affinity (Ki, nM) | Histamine Antagonism (pA2, Guinea Pig Ileum) | Muscarinic M1 Receptor Affinity (Ki, nM) |
| This compound | Parent Compound | 5.2 | 8.1 | 150 |
| Analogue A | -Br replaced with -Cl | 7.8 | 7.9 | 180 |
| Analogue B | -Br replaced with -CH3 | 12.5 | 7.5 | 220 |
| Analogue C | Pyridin-2-yl replaced with Phenyl | 9.1 | 7.7 | 165 |
| Analogue D | Ethylenediamine linker shortened to Propylene | 25.0 | 7.0 | 300 |
| Analogue E | N,N-dimethyl replaced with N,N-diethyl | 3.5 | 8.4 | 120 |
Note: The data presented in Table 1 is illustrative and represents the type of comparative pharmacological assessment that would be conducted in pre-clinical in vitro models for this compound analogues. Specific experimental values for all possible analogues are detailed in historical scientific literature.
These findings would indicate that minor structural changes can significantly impact receptor affinity and functional potency. For instance, Analogue E, with N,N-diethyl substitution, hypothetically shows improved H1 receptor affinity and antagonism, suggesting that larger alkyl groups at this position might enhance binding. Conversely, shortening the linker (Analogue D) could lead to a decrease in activity, highlighting the importance of optimal linker length for proper receptor interaction.
Quantitative Structure-Activity Relationship (QSAR) Methodologies (Emerging in the Era)
Quantitative Structure-Activity Relationship (QSAR) methodologies, while more computationally advanced in later decades, began to emerge in concept during the era when compounds like this compound were being studied. The systematic SAR investigations laid the groundwork for QSAR by establishing a clear link between discrete structural changes and observed biological effects. QSAR aims to develop mathematical models that correlate a compound's physicochemical properties (descriptors) with its biological activity, enabling the prediction of activity for new, untested compounds and providing insights into the mechanisms of action.
For antihistamines and similar small molecules, early QSAR approaches and the principles that would later underpin them focused on:
Hydrophobicity (log P/log D): This descriptor measures a compound's lipophilicity and is crucial for membrane permeability and interaction with hydrophobic regions of receptors. For antihistamines, an optimal balance of hydrophobicity is often required for effective receptor binding and distribution.
Steric Properties (e.g., Taft's steric parameter, Es; Molar Refractivity, MR): These descriptors account for the size and shape of substituents. Steric bulk can either facilitate favorable interactions by filling a binding pocket or hinder binding due to clashes with the receptor site. Molar refractivity, a measure of molecular volume and polarizability, can also correlate with non-specific interactions.
In the context of this compound, while the 1951 study might not have explicitly used modern QSAR software, the systematic synthesis and evaluation of analogues inherently involved an empirical understanding of how these physicochemical properties influenced antihistamine activity. As QSAR methodologies evolved, they provided a more rigorous, statistical framework to analyze such SAR data, allowing for the construction of predictive models (e.g., linear regression models based on Hansch analysis or Free-Wilson analysis). These models would identify which descriptors were most significant in determining the activity of this compound analogues, thereby guiding the rational design of more potent and selective compounds. QSAR studies on similar compounds, such as dopamine (B1211576) D4 receptor antagonists, exemplify the application of these methodologies in drug discovery. rushim.ruscience.gov
Analytical Methodologies for Chemical Characterization and Quantification
Spectrophotometric Assay Development and Applications (e.g., UV-Vis for quantification)
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique that measures the amount of discrete wavelengths of UV or visible light absorbed or transmitted by a sample. This property is influenced by the sample's composition, providing insights into its identity and concentration. technologynetworks.comazooptics.com The technique relies on the principle that molecules absorb light at specific wavelengths, causing electrons to transition to higher energy states. technologynetworks.com The resulting absorption spectrum, typically plotted as absorbance versus wavelength, reveals characteristic peaks (λmax) that correspond to specific electronic transitions within the molecule. azooptics.com
For a compound like Hibernon, which contains aromatic rings (a phenyl group and a pyridine (B92270) ring) and nitrogen atoms, it is expected to possess chromophores that absorb in the UV region of the electromagnetic spectrum. The development of a spectrophotometric assay for this compound would involve:
Wavelength Selection: Identifying the maximum absorption wavelength (λmax) in the UV region where this compound exhibits strong absorbance. This is typically determined by scanning a dilute solution of the pure compound across the UV-Vis range (e.g., 200-400 nm).
Calibration Curve Generation: Once the λmax is established, a calibration curve can be constructed by measuring the absorbance of several solutions of known this compound concentrations at that specific wavelength. According to Beer's Law, absorbance is directly proportional to concentration, path length, and molar absorptivity, enabling quantitative analysis. azooptics.comunchainedlabs.com
Quantification: The developed assay could then be used to quantify this compound in various samples by measuring their absorbance at the established λmax and interpolating the concentration from the calibration curve. unchainedlabs.com
Chromatographic Separation Techniques (e.g., Column, Paper, Early GC/HPLC)
Chromatography encompasses a range of powerful separation techniques essential for isolating, identifying, and quantifying components within complex mixtures. nih.govijpsjournal.com These methods exploit differences in the physico-chemical properties of molecules, such as adsorption, partition, ion exchange, size, mass, and volume, to achieve separation between a stationary phase and a mobile phase. uspbpep.comdrugfuture.com
For this compound (C₁₆H₂₀BrN₃), various chromatographic techniques would be applicable depending on the analytical objective:
Column Chromatography: As one of the oldest and most common methods, column chromatography would be used for the purification of this compound from reaction mixtures or natural extracts. ijpsjournal.com Separation occurs as the mobile phase carries the sample through a stationary phase packed in a column, with components eluting at different rates based on their affinities for the stationary phase. nih.gov
Paper Chromatography and Thin-Layer Chromatography (TLC): These planar chromatographic techniques are useful for rapid qualitative analysis, screening, and monitoring reaction progress. In paper chromatography, the stationary phase is a sheet of paper, while in TLC, it's a solid adsorbent coated on a plate. nih.govjournalagent.com this compound's polarity would dictate its retention factor (Rf) in different solvent systems, aiding in its identification and separation from less polar or more polar impurities.
Gas Chromatography (GC): Given this compound's molecular weight and structure, its volatility would determine its suitability for GC. GC is typically used for volatile or semi-volatile compounds that can be vaporized without decomposition. If this compound or its derivatives are sufficiently volatile, GC could be employed for its separation and quantification, often coupled with a detector like a flame ionization detector (FID) or mass spectrometer (GC-MS). ijpsjournal.comwittenberg.edu
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and highly efficient technique for separating non-volatile or thermally labile compounds. ijpsjournal.com It operates under high pressure, allowing for faster separations and improved resolution compared to traditional column chromatography. For this compound, HPLC would be invaluable for purity assessment, quantitative analysis, and preparative separation. The choice of stationary phase (e.g., reversed-phase for less polar compounds, normal-phase for more polar ones) and mobile phase would be optimized based on this compound's specific polarity and solubility characteristics. Detectors commonly coupled with HPLC include UV/Vis spectrophotometers. uspbpep.com
While specific chromatographic parameters like retention times or optimal mobile phases for this compound are not documented, its chemical structure suggests that HPLC, particularly reversed-phase HPLC, would be a primary method for its analytical and preparative separation.
Mass Spectrometry Applications in Molecular Characterization (Emerging Technologies)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight, elemental composition, and structural information of compounds by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments. wittenberg.edu Emerging MS technologies, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provide highly detailed insights into molecular structures. uni-muenster.denih.gov
For this compound (C₁₆H₂₀BrN₃), mass spectrometry would be critical for:
Molecular Weight Confirmation: Electrospray ionization (ESI) or other soft ionization techniques coupled with HRMS would provide a precise molecular weight, allowing for the confirmation of this compound's molecular formula (C₁₆H₂₀BrN₃) by comparing the exact mass with the theoretical mass.
Elemental Composition Determination: HRMS data enables the calculation of the exact elemental composition of the intact molecule and its fragments, providing high confidence in the proposed formula.
Structural Elucidation (MS/MS): Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the m/z of the resulting product ions. This fragmentation pattern provides crucial information about the connectivity of atoms and the presence of specific functional groups within the this compound molecule. Collision-induced dissociation (CID) is a common fragmentation technique used in MS/MS experiments. biorxiv.org
Predicted Collision Cross Section (CCS): For this compound, predicted collision cross section (CCS) values are available, which are derived from its molecular structure. CCS values, typically measured in Ų, provide information about the three-dimensional shape and size of an ion. These values can be compared with experimental CCS data, if available, to further confirm structural assignments. uni.lu
The predicted collision cross section values for various adducts of this compound, as derived from computational methods, are presented below:
| Adduct | m/z (Predicted) | Predicted CCS (Ų) |
| [M+H]⁺ | 334.09133 | 168.2 |
| [M+Na]⁺ | 356.07327 | 172.0 |
| [M+NH₄]⁺ | 351.11787 | 173.2 |
| [M+K]⁺ | 372.04721 | 170.3 |
| [M-H]⁻ | 332.07677 | 172.3 |
| [M+Na-2H]⁻ | 354.05872 | 174.6 |
| [M]⁺ | 333.08350 | 168.8 |
| [M]⁻ | 333.08460 | 168.8 |
These predicted values serve as a theoretical basis for future experimental validation using ion mobility-mass spectrometry (IM-MS), an emerging technology that separates ions based on their size, shape, and charge. uni.lu
Despite the absence of specific experimental analytical data for this compound in the current literature, the application of these established spectrophotometric, chromatographic, and mass spectrometric techniques would be essential for its comprehensive chemical characterization and quantification.
Theoretical Chemistry and Computational Approaches to Antihistamine Design
Early Quantum Chemical Calculations on Drug-like Molecules
The foundation of computational drug design lies in quantum chemical calculations, which emerged as a powerful tool for understanding the electronic structure and reactivity of molecules. Early quantum chemical calculations, dating back to the mid-20th century, focused on applying quantum mechanics principles to chemical systems to predict properties such as molecular geometry, electronic distribution, and reaction pathways rsc.orgaspbs.comwittenberg.edursc.orgarxiv.org. These initial efforts, often computationally intensive, laid the groundwork for characterizing the fundamental electronic properties of drug-like molecules.
For compounds like Hibernon, understanding the electronic characteristics, including electron donor-acceptor capacities, is crucial for elucidating their mechanism of action researchgate.net. While specific early quantum chemical studies on this compound itself are not widely documented, the development of these methods allowed for the theoretical investigation of various drug classes, including those with antihistaminic activity. Such calculations could provide insights into the charge distribution within the molecule, the nature of its chemical bonds, and its propensity to interact with biological targets. For instance, studies on antipsychotics, some of which possess antihistaminic effects, have utilized Density Functional Theory (DFT) calculations to analyze electron donor-acceptor capacities, offering new perspectives on their intrinsic chemical reactivity researchgate.netresearchgate.netscispace.complos.org. These early computational explorations were pivotal in establishing a theoretical basis for rational drug design, moving beyond serendipitous discovery to a more predictive approach based on molecular properties.
Molecular Modeling and Docking Principles (Conceptual/Early Development)
Molecular modeling and docking represent a significant evolution in computational chemistry, providing methods to predict how small molecules (ligands) interact with and bind to macromolecular targets, typically proteins derpharmachemica.com. The conceptual and early development of these principles involved simulating the recognition process between a drug and its receptor, aiming to determine the most probable binding poses and affinities. This field emerged from the understanding that a drug's biological activity is often mediated by its specific interaction with a target protein's binding site.
The core principle of molecular docking involves fitting a ligand into the active site of a protein, exploring various orientations and conformations to find the energetically most favorable binding mode derpharmachemica.com. Early docking algorithms focused on rigid body docking, where both the ligand and the protein were treated as inflexible entities. Subsequent advancements introduced flexibility to the ligand and, later, to parts of the protein, allowing for more realistic representations of induced fit and conformational changes upon binding derpharmachemica.com. For antihistamine design, molecular docking principles are directly applicable. Antihistamines, such as this compound, exert their effects by binding to histamine (B1213489) receptors, primarily H1 receptors, to block the action of histamine turkjps.orgnih.gov. Molecular docking can be used to predict how this compound might orient itself within the binding pocket of a histamine receptor, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic forces that contribute to its binding affinity. This conceptual framework, which began developing decades ago, has since become a cornerstone for virtual screening and lead optimization in drug discovery, enabling researchers to computationally screen large libraries of compounds for potential drug candidates derpharmachemica.comchemcomp.combiosolveit.de.
Simulation Methodologies for Ligand-Protein Dynamics (Theoretical Framework)
While molecular docking provides a static snapshot of a ligand-protein complex, simulation methodologies for ligand-protein dynamics offer a more comprehensive understanding by capturing the time-dependent behavior of these interactions. Molecular dynamics (MD) simulations, in particular, are a powerful tool for characterizing the conformational dynamics of proteins and ligands, providing insights into binding and dissociation processes that are crucial for drug efficacy nih.govarxiv.orgnih.govnih.govchemrxiv.org. The theoretical framework of MD simulations involves solving Newton's equations of motion for a system of atoms, allowing their positions and velocities to evolve over time under the influence of interatomic forces derived from a force field.
For antihistamines like this compound, understanding ligand-protein dynamics is vital because both the drug and its receptor are flexible entities. The binding of an antihistamine to a histamine receptor is not merely a static event but involves dynamic conformational adjustments of both the ligand and the protein nih.gov. MD simulations can reveal the stability of the ligand-receptor complex, the flexibility of the binding site, and the pathways by which the ligand associates with or dissociates from the receptor arxiv.orgnih.govnih.govchemrxiv.org. This dynamic perspective can explain why certain structural modifications to a compound might lead to improved binding affinity or altered pharmacological profiles. For example, MD simulations can help in understanding how a compound's binding induces specific protein conformational changes that lead to antagonism. The theoretical framework of MD simulations, therefore, extends beyond simple binding prediction to offer a detailed mechanistic understanding of drug-receptor interactions, which is invaluable for optimizing the design of new antihistamines with desired properties.
Historical Perspectives on Hibernon S Contribution to Medicinal Chemistry
Influence on Subsequent Halogenated Drug Development
The incorporation of halogen atoms into drug molecules is a well-established strategy in medicinal chemistry, employed to optimize various pharmacological properties such as drug adsorption, distribution, recognition, and selectivity mims.commims.comfishersci.ca. Halogens can influence lipophilicity, exert specific steric effects, and engage in halogen bonding, which can significantly contribute to the stability of ligand-target complexes mims.comfishersci.casenescence.info. It is estimated that approximately 20% of all approved drugs are halogenated, reflecting the widespread utility of this chemical modification in pharmaceutical development mims.com.
Hibernon, being a brominated compound, represents an early instance of a halogenated structure being investigated for its pharmacological potential wikipedia.orgwikipedia.orgfishersci.camims.com. The study of compounds like this compound contributed to the empirical knowledge base regarding the impact of halogen substituents on biological activity. This early exploration, alongside research into other halogenated compounds, fed into the broader understanding of how specific atomic modifications could modulate drug properties, a principle that continues to be fundamental in modern drug design mims.comfishersci.ca.
Position in the Lineage of Antihistamine Research
This compound's most direct contribution to medicinal chemistry lies in its role within the historical trajectory of antihistamine research. A seminal study by Karl Credner, published in 1951, specifically detailed the "Pharmakologie eines halogenierten Antihistaminkörpers (this compound)" (Pharmacology of a Halogenated Antihistamine Body (this compound)) wikipedia.orgfishersci.camims.com. This research placed this compound firmly within the ongoing efforts to identify and characterize compounds capable of antagonizing histamine (B1213489), a key mediator in allergic reactions.
The mid-20th century was a period of intense activity in antihistamine discovery, with various chemical classes being explored. For instance, phenothiazine (B1677639) derivatives, such as promethazine (B1679618) (PubChem CID 4927) and chlorpromazine (B137089) (PubChem CID 2726), were also investigated during this era and demonstrated antihistaminic properties alongside other pharmacological activities wikipedia.orgwikipedia.orgmims.comnih.govresearchopenworld.comguidetopharmacology.orgnih.govnih.govmdpi.comiiarjournals.org. The study of this compound, therefore, contributed to the growing chemical diversity and pharmacological understanding that characterized the development of antihistamines, expanding the structural landscape of compounds with potential H1-receptor antagonist activity.
Unanswered Questions and Research Gaps from Early Studies
Despite its identification and early pharmacological investigation, detailed and comprehensive research findings on this compound are not extensively available in readily accessible public databases wikipedia.org. This limited public data suggests several potential research gaps from early studies, which are common for compounds investigated in the nascent stages of modern medicinal chemistry:
Comprehensive Pharmacological Profiling: Early studies might have focused primarily on its antihistaminic effects, potentially leaving other potential interactions with various receptors or biological targets unexplored. A broader understanding of its selectivity and off-target activities might have been limited by the methodologies of the time.
Metabolic Fate: The detailed metabolic pathways and pharmacokinetic properties of this compound, such as its absorption, distribution, and excretion, may not have been thoroughly characterized in early investigations. Such data are crucial for understanding a compound's in vivo behavior and potential for drug development.
These potential gaps highlight the evolutionary nature of medicinal chemistry research, where initial discoveries often pave the way for more in-depth investigations as analytical techniques and understanding of biological systems advance.
Q & A
Q. Table 1: PICOT Framework Example
| Component | Example for this compound Study |
|---|---|
| Population | In vitro human hepatocyte cell lines |
| Indicator | 50-200 μM this compound exposure |
| Comparison | Untreated control cells |
| Outcome | ATP production inhibition (%) |
| Time | 24-, 48-, and 72-hour incubation periods |
Basic Research Question: What methodologies ensure effective data collection via questionnaires in this compound toxicity studies?
Methodological Answer:
Design questionnaires to capture both qualitative (e.g., observational symptoms in animal models) and quantitative data (e.g., biochemical markers). Key steps include:
- Variable Operationalization: Define measurable outcomes (e.g., "lethargy" scored on a 1–5 scale).
- Pilot Testing: Validate clarity and reduce ambiguity with a small sample before full deployment.
- Bias Mitigation: Use neutral phrasing (e.g., “Describe behavioral changes” vs. “Did this compound cause toxicity?”).
Reference and for structuring closed-ended (multiple-choice) and open-ended questions .
Basic Research Question: What are key considerations for experimental design in this compound pharmacokinetics research?
Methodological Answer:
- Controlled Variables: Standardize temperature, pH, and solvent controls to isolate this compound’s effects.
- Replication: Include triplicate samples to assess reproducibility.
- Blinding: Use double-blind protocols if human trials are involved.
Leverage ’s principles on system design (e.g., input/output specifications for lab equipment) .
Advanced Research Question: How can researchers resolve contradictions in this compound’s reported efficacy across studies?
Methodological Answer:
- Systematic Review: Aggregate data from peer-reviewed studies using tools like PRISMA to identify methodological disparities.
- Meta-Analysis: Apply random-effects models to account for variability in study designs (e.g., dosage ranges, model organisms).
- Sensitivity Testing: Replicate conflicting experiments under standardized conditions.
and emphasize gap analysis and transparent reporting to address inconsistencies .
Advanced Research Question: What longitudinal study designs are optimal for assessing this compound’s chronic effects?
Methodological Answer:
- Cohort Design: Track this compound-exposed vs. control groups over months/years.
- Interim Analysis Points: Collect data at predefined intervals (e.g., 6, 12, 18 months) to monitor cumulative effects.
- Attrition Mitigation: Use incentives and follow-up protocols to retain participants.
Reference ’s activity diagrams for timeline visualization .
Basic Research Question: How to select statistical tools for analyzing this compound’s dose-response data?
Methodological Answer:
- Parametric Tests: Use ANOVA for normally distributed data (e.g., enzyme activity assays).
- Non-Parametric Tests: Apply Kruskal-Wallis for skewed distributions (e.g., survival rates in toxicity studies).
- Software: Implement R or Python for dose-response curve modeling (e.g., EC50 calculations).
highlights tools like Python’s SciPy for advanced analysis .
Q. Table 2: Statistical Methods for this compound Data
| Data Type | Recommended Test | Use Case |
|---|---|---|
| Continuous, Normal | ANOVA | Comparing mean enzyme inhibition |
| Ordinal/Non-Normal | Mann-Whitney U | Behavioral scoring |
| Survival Data | Kaplan-Meier Estimator | Toxicity mortality rates |
Advanced Research Question: How can interdisciplinary approaches enhance this compound research?
Methodological Answer:
- Collaborative Frameworks: Integrate molecular biology (mechanistic studies) with computational chemistry (molecular docking simulations).
- Data Aggregation: Use platforms like Galaxy for multi-omics data integration (genomics, proteomics).
’s concept of “contextualized search” supports cross-disciplinary data synthesis .
Basic Research Question: What ethical protocols apply to this compound studies involving human subjects?
Methodological Answer:
- Informed Consent: Disclose potential risks (e.g., unknown long-term effects) and anonymize data.
- IRB Approval: Submit detailed protocols to ethics boards, including withdrawal criteria.
and outline participant selection and data storage compliance .
Advanced Research Question: How to ensure reproducibility in this compound synthesis protocols?
Methodological Answer:
- Detailed Metadata: Document reaction conditions (temperature, catalysts) using FAIR principles.
- Repository Upload: Share raw NMR/spectroscopy data via platforms like Zenodo.
and stress standardized data preservation .
Advanced Research Question: How to operationalize theoretical variables (e.g., “bioavailability”) in this compound research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
